Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-
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Overview
Description
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl- is a complex organic compound with the molecular formula C31H46O3. It is known for its unique structure, which includes an oxirene ring fused to a naphthalene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl- typically involves the following steps:
Formation of the Naphthalene Backbone: This step involves the construction of the naphthalene ring system through a series of cyclization reactions.
Introduction of the Oxirene Ring: The oxirene ring is introduced via an epoxidation reaction, where an alkene is converted into an epoxide using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and catalyst choice are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the oxirene ring to a diol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-: A similar compound with a different substituent.
2,3-Epoxy-2,3-dihydro-2-methyl-1,4-naphthoquinone: Another epoxide derivative of naphthoquinone.
Menadione-2,3-epoxide: A related compound with similar structural features.
Uniqueness
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl- is unique due to its specific substitution pattern and the presence of both an oxirene ring and a naphthalene backbone. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
827029-96-9 |
---|---|
Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
7a-methyl-1a-phenylnaphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C17H12O3/c1-16-14(18)12-9-5-6-10-13(12)15(19)17(16,20-16)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
MTQTYAOJEBGFOM-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C4=CC=CC=C4 |
Origin of Product |
United States |
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